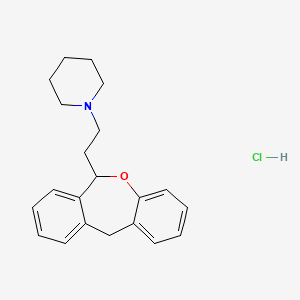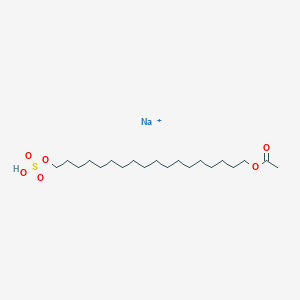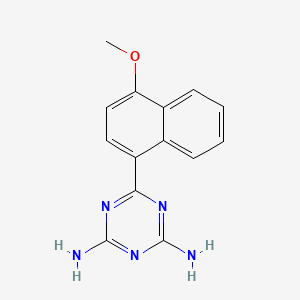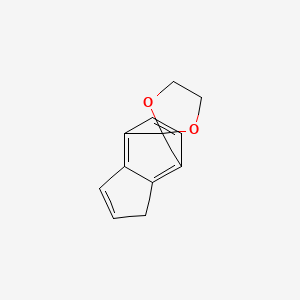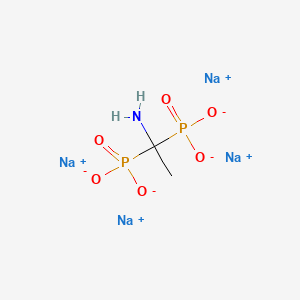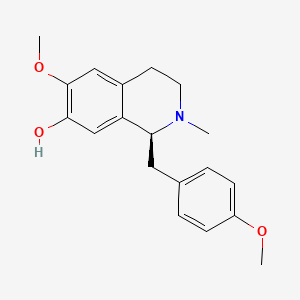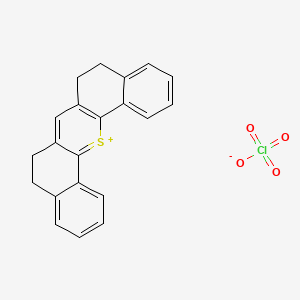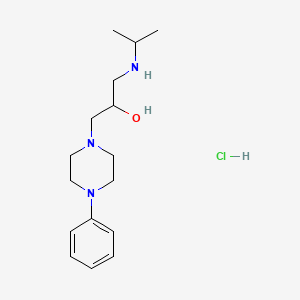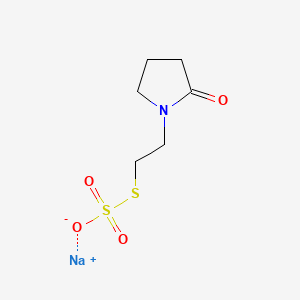
Thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is a derivative of thiosulfuric acid, which is known for its instability and tendency to decompose in aqueous solutions. The addition of the S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester group and the sodium salt form enhances its stability and solubility, making it more suitable for practical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt typically involves the reaction of thiosulfuric acid with 2-(2-oxo-1-pyrrolidinyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
H2S2O3+ClCH2CH2C(O)N(CH2)4+NaOH→NaS2O3CH2CH2C(O)N(CH2)4+H2O+NaCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in sulfur metabolism.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the treatment of certain diseases.
Industry: Utilized in various industrial processes, including as a stabilizer in chemical formulations and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can donate sulfur atoms, which can participate in various biochemical reactions. It may also act as an antioxidant by neutralizing reactive oxygen species and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium thiosulfate: A well-known compound with similar sulfur-donating properties but lacks the ester group.
Sodium sulfite: Another sulfur-containing compound used in various applications but with different chemical properties.
Sodium bisulfite: Used as a reducing agent and preservative, but with distinct reactivity compared to thiosulfuric acid derivatives.
Uniqueness
Thiosulfuric acid, S-(2-(2-oxo-1-pyrrolidinyl)ethyl) ester, sodium salt is unique due to the presence of the ester group, which imparts different chemical reactivity and potential biological activity compared to other sulfur-containing compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
117018-95-8 |
|---|---|
Molekularformel |
C6H10NNaO4S2 |
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
sodium;2-oxo-1-(2-sulfonatosulfanylethyl)pyrrolidine |
InChI |
InChI=1S/C6H11NO4S2.Na/c8-6-2-1-3-7(6)4-5-12-13(9,10)11;/h1-5H2,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
KKAMVEUNCMVTBO-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(=O)N(C1)CCSS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




